Cas no 1234997-63-7 (phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate)

Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate is a structurally complex compound featuring a benzothiadiazole core linked to a piperidine moiety via a formamidomethyl bridge, with a phenyl carboxylate terminus. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting neurological or inflammatory pathways. The benzothiadiazole group may confer electron-deficient properties, enhancing binding interactions in enzyme inhibition studies, while the piperidine scaffold offers conformational flexibility for receptor engagement. The phenyl carboxylate ester provides a modifiable handle for further derivatization. Its well-defined structure and functional group diversity make it a valuable candidate for exploratory research in drug discovery and mechanistic studies.
phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate structure
1234997-63-7 structure
商品名:phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate
CAS番号:1234997-63-7
MF:C20H20N4O3S
メガワット:396.462802886963
CID:6090159
PubChem ID:49689046

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate
    • phenyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate
    • AKOS024492228
    • F5033-3664
    • 1234997-63-7
    • phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate
    • phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
    • VU0631416-1
    • インチ: 1S/C20H20N4O3S/c25-19(15-6-7-17-18(12-15)23-28-22-17)21-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,25)
    • InChIKey: HVKCHKAHPXWCCA-UHFFFAOYSA-N
    • ほほえんだ: S1N=C2C=CC(=CC2=N1)C(NCC1CCN(C(=O)OC2C=CC=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 396.12561169g/mol
  • どういたいしつりょう: 396.12561169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-3664-30mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
30mg
$119.0 2023-09-10
Life Chemicals
F5033-3664-50mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
50mg
$160.0 2023-09-10
Life Chemicals
F5033-3664-2μmol
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5033-3664-40mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
40mg
$140.0 2023-09-10
Life Chemicals
F5033-3664-3mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
3mg
$63.0 2023-09-10
Life Chemicals
F5033-3664-15mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
15mg
$89.0 2023-09-10
Life Chemicals
F5033-3664-4mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
4mg
$66.0 2023-09-10
Life Chemicals
F5033-3664-10μmol
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5033-3664-2mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
2mg
$59.0 2023-09-10
Life Chemicals
F5033-3664-20mg
phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate
1234997-63-7
20mg
$99.0 2023-09-10

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate 関連文献

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylateに関する追加情報

Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1234997-63-7): A Comprehensive Overview

Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate, identified by its unique CAS No. 1234997-63-7, represents a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential therapeutic applications. The presence of a benzothiadiazole moiety and a piperidine ring suggests a multifaceted interaction with biological targets, making it a subject of intense research interest.

The benzothiadiazole core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. These include anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The incorporation of this scaffold into the molecular structure of Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate enhances its potential to interact with various enzymes and receptors, thereby modulating biological pathways.

Furthermore, the piperidine ring is another critical component that contributes to the compound's pharmacological profile. Piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The combination of the benzothiadiazole and piperidine moieties in this compound suggests a dual-action mechanism, which could be particularly beneficial in treating neurological disorders.

Recent advancements in drug discovery have highlighted the importance of structure-activity relationships (SARs) in designing novel therapeutic agents. The unique structural features of Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate, particularly the presence of both benzothiadiazole and piperidine, make it an attractive candidate for further investigation. Computational studies have shown that this compound can exhibit significant binding affinity to several key targets involved in diseases such as cancer and neurodegeneration.

In the context of current research, there is growing evidence supporting the use of benzothiadiazole derivatives as inhibitors of kinases and other enzymes involved in tumor growth and progression. For instance, studies have demonstrated that certain benzothiadiazole compounds can selectively inhibit tyrosine kinases, which are overexpressed in many cancer cells. The amide linkage in Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate may further enhance its ability to interact with these targets by providing additional binding interactions.

The phenyl group at the 4-position of the piperidine ring adds another layer of complexity to the compound's structure. Phenyl-substituted piperidines are known to improve solubility and bioavailability, which are crucial factors for drug development. This feature makes Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate a promising candidate for further optimization towards clinical applications.

One of the most exciting aspects of this compound is its potential application in treating neurodegenerative diseases. The combination of the benzothiadiazole and piperidine moieties suggests that it could modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. Recent preclinical studies have shown that similar derivatives can attenuate neuroinflammation and protect against oxidative stress, two key pathological processes in these diseases.

The synthesis of Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the formamidomethyl group at the 5-position of the benzothiadiazole ring is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, recent advances in synthetic methodologies have made it possible to achieve high yields with improved purity levels.

Once synthesized, the compound is subjected to rigorous characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses help confirm its molecular structure and provide insights into its conformational behavior. Additionally, computational modeling techniques are employed to predict its binding modes with potential biological targets.

The pharmacokinetic properties of Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate are also an area of active investigation. Studies have shown that optimizing solubility and metabolic stability can significantly enhance its bioavailability. This is achieved by modifying substituents on the aromatic rings or by incorporating prodrugs that release active metabolites in vivo.

In conclusion,Phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1234997-63-7) is a promising compound with significant therapeutic potential. Its unique structural features make it an excellent candidate for further research in areas such as oncology and neurology. As our understanding of drug design continues to evolve,this molecule will likely play a crucial role in developing next-generation therapeutics.

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